molecular formula C9H7ClN2O2 B13674901 Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13674901
M. Wt: 210.62 g/mol
InChI Key: NWFVBSOUCNKROH-UHFFFAOYSA-N
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Description

Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with significant applications in medicinal chemistry. This compound is characterized by its fused bicyclic structure, which includes an imidazo[1,5-a]pyridine core. The presence of a chloro substituent at the 6-position and a carboxylate ester group at the 3-position further defines its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the imidazo[1,5-a]pyridine core. The chloro substituent can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The esterification of the carboxylic acid group is achieved using methanol in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The imidazo[1,5-a]pyridine core can be oxidized using reagents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted imidazo[1,5-a]pyridines.

    Oxidation: Formation of imidazo[1,5-a]pyridine N-oxides.

    Reduction: Formation of imidazo[1,5-a]pyridine-3-carboxamides or alcohols.

Scientific Research Applications

Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or bind to receptors, disrupting essential biological processes. The chloro substituent and carboxylate ester group play crucial roles in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-Chloroimidazo[1,2-a]pyridine-3-carboxylate
  • Methyl 6-Chloroimidazo[1,2-a]pyridine-5-carboxylate
  • Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate

Uniqueness

Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the chloro substituent and the carboxylate ester group significantly influence its pharmacokinetic properties and interaction with biological targets .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-4-7-3-2-6(10)5-12(7)8/h2-5H,1H3

InChI Key

NWFVBSOUCNKROH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2N1C=C(C=C2)Cl

Origin of Product

United States

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